N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-6-7-12(18)10-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVEVKTJOECMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multiple steps:
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of an appropriate amino acid derivative. For example, starting from 2-aminobenzoic acid, a condensation reaction with an acyl chloride can form the oxazolone ring.
Substitution Reaction: The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 5-chloro-2-methylphenylamine with a suitable electrophile, such as an acyl chloride or anhydride, to form the amide bond.
Coupling Reaction: The final step involves coupling the oxazolone derivative with the substituted phenyl group under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming a carboxylic acid derivative.
Reduction: Reduction of the oxazolone ring can lead to the formation of a more saturated heterocyclic compound.
Substitution: The aromatic chlorine can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolone ring can act as a reactive site for binding to proteins or other biomolecules, while the chlorinated aromatic ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional and Pharmacokinetic Comparisons
Benzoxazolone Modifications :
- Thioxo vs. Oxo : Replacement of the oxo group with thioxo (e.g., compound 3ad ) increases electron-withdrawing effects but reduces metabolic stability due to sulfur’s susceptibility to oxidation.
- Substituent Position : Chlorine at the 5-position (as in the target compound) enhances binding to hydrophobic pockets in proteins, contrasting with naphthyl-substituted [11C]NBMP, which improves blood-brain barrier penetration .
Propanamide Chain Variations :
- Ester vs. Amide : Ethyl esters (e.g., 3ad ) exhibit faster hydrolysis in vivo compared to amides, limiting their therapeutic utility.
- Hydrazide Derivatives : Compounds like 17 show higher polarity and solubility but reduced membrane permeability compared to the target compound.
Aromatic Group Impact :
- The 5-chloro-2-methylphenyl group in the target compound optimizes steric and electronic interactions with target proteins, whereas unsubstituted phenyl (e.g., ) or nitro-substituted derivatives (e.g., 17 ) may alter binding kinetics or induce off-target effects.
Biological Activity
N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by relevant research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 301.74 g/mol
- CAS Number : [Not available in the search results]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent acylation with 5-chloro-2-methylphenyl isocyanate. Specific methodologies may vary based on laboratory protocols.
Antinociceptive Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies have shown that certain analogs demonstrate higher efficacy than standard analgesics like aspirin and dipyrone in pain models such as the tail flick and hot plate tests .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the oxazole moiety possess antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can induce apoptosis in a dose-dependent manner. The compound's IC50 values vary across different cell lines, indicating selective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 30 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in inflammation and cancer progression. Research indicates that it may act as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Case Studies
-
Case Study on Antinociceptive Effects :
- A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
-
Cytotoxicity in Cancer Research :
- In vitro studies on breast cancer cell lines showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a possible mechanism through which it induces apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
